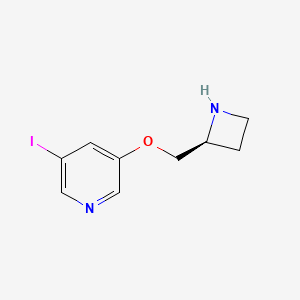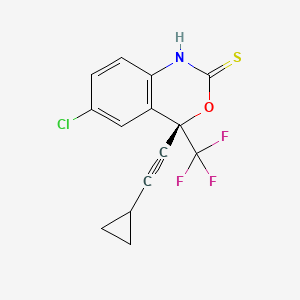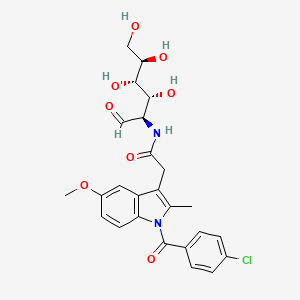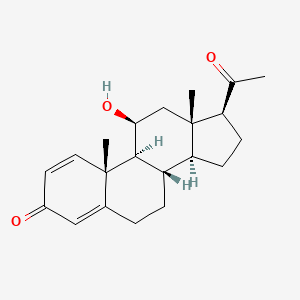
3-((2S)-2-Azetidinylmethoxy)-5-iodo-pyridine
Overview
Description
3-((2S)-2-Azetidinylmethoxy)-5-iodo-pyridine, also known as AZD 1305, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of pyridine derivatives and has been found to exhibit promising results in various preclinical studies.
Mechanism of Action
The exact mechanism of action of 3-((2S)-2-Azetidinylmethoxy)-5-iodo-pyridine 1305 is not fully understood. However, it is believed that the compound exerts its therapeutic effects by inhibiting the activity of certain enzymes that are involved in the progression of diseases such as cancer and inflammation.
Biochemical and Physiological Effects
3-((2S)-2-Azetidinylmethoxy)-5-iodo-pyridine 1305 has been found to exhibit significant biochemical and physiological effects in preclinical studies. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation. In addition, 3-((2S)-2-Azetidinylmethoxy)-5-iodo-pyridine 1305 has also been found to suppress the production of inflammatory cytokines, which are responsible for the progression of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of 3-((2S)-2-Azetidinylmethoxy)-5-iodo-pyridine 1305 is its high potency and selectivity towards its target enzymes. This makes it a promising candidate for the development of novel therapeutics. However, the limitations of 3-((2S)-2-Azetidinylmethoxy)-5-iodo-pyridine 1305 include its relatively short half-life and poor solubility, which may limit its efficacy in vivo.
Future Directions
There are several future directions for the research on 3-((2S)-2-Azetidinylmethoxy)-5-iodo-pyridine 1305. One of the major areas of focus is the development of novel formulations that can improve the solubility and bioavailability of the compound. In addition, further studies are needed to elucidate the exact mechanism of action of 3-((2S)-2-Azetidinylmethoxy)-5-iodo-pyridine 1305 and its potential use in the treatment of other diseases. Finally, clinical trials are needed to evaluate the safety and efficacy of 3-((2S)-2-Azetidinylmethoxy)-5-iodo-pyridine 1305 in humans, which could pave the way for its eventual approval as a therapeutic agent.
Scientific Research Applications
3-((2S)-2-Azetidinylmethoxy)-5-iodo-pyridine 1305 has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research has been in the field of oncology, where 3-((2S)-2-Azetidinylmethoxy)-5-iodo-pyridine 1305 has been found to exhibit potent anti-tumor activity in preclinical studies. In addition, 3-((2S)-2-Azetidinylmethoxy)-5-iodo-pyridine 1305 has also been investigated for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
3-[[(2S)-azetidin-2-yl]methoxy]-5-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN2O/c10-7-3-9(5-11-4-7)13-6-8-1-2-12-8/h3-5,8,12H,1-2,6H2/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKVRGRXOYDTUEY-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1COC2=CC(=CN=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]1COC2=CC(=CN=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40175620 | |
| Record name | 3-((2S)-2-Azetidinylmethoxy)-5-iodo-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40175620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2S)-2-Azetidinylmethoxy)-5-iodo-pyridine | |
CAS RN |
213550-82-4 | |
| Record name | 3-((2S)-2-Azetidinylmethoxy)-5-iodo-pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0213550824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-((2S)-2-Azetidinylmethoxy)-5-iodo-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40175620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-((2S)-2-AZETIDINYLMETHOXY)-5-IODO-PYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/POX639L40H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of 5-Iodo-A-85380?
A1: 5-Iodo-A-85380 demonstrates high affinity and selectivity for the α4β2 subtype of neuronal nicotinic acetylcholine receptors (nAChRs) [, , ].
Q2: How does 5-Iodo-A-85380 interact with α4β2 nAChRs?
A2: 5-Iodo-A-85380 acts as an agonist at α4β2 nAChRs, meaning it binds to these receptors and activates them, mimicking the effect of the natural neurotransmitter acetylcholine [, , , , ].
Q3: What are the downstream consequences of 5-Iodo-A-85380 binding to α4β2 nAChRs?
A3: Activation of α4β2 nAChRs by 5-Iodo-A-85380 can trigger a variety of cellular responses depending on the location and function of these receptors. These include:
- Neurotransmitter Release: Studies show that 5-Iodo-A-85380 can stimulate the release of neurotransmitters such as dopamine, glutamate, GABA, and aspartate from nerve terminals in various brain regions, including the prefrontal cortex and hippocampus [, , , , , ].
- Neuronal Excitability: 5-Iodo-A-85380 can increase neuronal excitability, particularly in calyx-bearing vestibular afferents [, , ].
- Nociception Modulation: 5-Iodo-A-85380 has been shown to have antinociceptive effects, specifically in the formalin test, suggesting its potential role in pain modulation [].
Q4: What is the molecular formula and weight of 5-Iodo-A-85380?
A4: The molecular formula of 5-Iodo-A-85380 is C10H13IN2O. Its molecular weight is 304.14 g/mol.
Q5: How does the iodine atom in 5-Iodo-A-85380 contribute to its selectivity for α4β2 nAChRs?
A5: The presence of iodine at the 5-position of the pyridine ring in 5-Iodo-A-85380 significantly enhances its selectivity for α4β2 nAChRs compared to its parent compound, A-85380 [, , ]. This suggests that the bulky iodine atom plays a crucial role in receptor binding and subtype selectivity.
Q6: What is the impact of other structural modifications on the activity of A-85380 analogs?
A6: Research indicates that the introduction of bulky substituents at the 5-position of the pyridine ring generally increases selectivity for α4β2 nAChRs over other subtypes [].
Q7: Does 5-Iodo-A-85380 readily cross the blood-brain barrier?
A7: Yes, 5-Iodo-A-85380 demonstrates good brain penetration, a crucial characteristic for a compound targeting central nervous system receptors [, ].
Q8: How long does 5-Iodo-A-85380 remain bound to α4β2 nAChRs?
A8: 5-Iodo-A-85380 exhibits a slow dissociation rate from α4β2 nAChRs (t1/2 ≈ 2 hours), indicating a relatively long duration of action [].
Q9: Has 5-Iodo-A-85380 been investigated in animal models of disease?
A9: Yes, 5-Iodo-A-85380 has been utilized in various animal models, including:
- Rodent models of nicotine self-administration: These studies have provided insights into the reinforcing properties of β2-containing nAChRs and their potential role in nicotine dependence [].
- Rodent models of endotoxemia: These investigations have explored the protective effects of 5-Iodo-A-85380 on cardiovascular and autonomic dysfunction associated with endotoxemia [, ].
Q10: Is 5-Iodo-A-85380 associated with any toxicity concerns?
A10: Preclinical studies suggest that 5-Iodo-A-85380 has a relatively low toxicity profile compared to other nAChR ligands, such as epibatidine [].
Q11: How is 5-Iodo-A-85380 typically radiolabeled for research purposes?
A11: 5-Iodo-A-85380 can be readily radiolabeled with iodine isotopes, such as ¹²⁵I or ¹²³I, for use in binding assays and imaging studies [, , , ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[8-Bromo-7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxo-1-purinyl]acetic acid methyl ester](/img/structure/B1231721.png)
![4-chloro-N-[3-(3-methyl-1-piperidinyl)-1,4-dioxo-2-naphthalenyl]benzenesulfonamide](/img/structure/B1231722.png)
![N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B1231727.png)
![1-[3-(Dimethylamino)propyl]-3-ethylurea](/img/structure/B1231729.png)
![4-{[8-(morpholin-2-ylmethoxy)-2H-chromen-3-yl]methyl}morpholine](/img/structure/B1231731.png)
![2-[4-(2,5-Diphenyl-3,4-dihydropyrazol-3-yl)-2-methoxyphenoxy]acetic acid](/img/structure/B1231734.png)
![4-[[3-(Diethylamino)propylamino]methylidene]-2-(2,6-dimethylphenyl)isoquinoline-1,3-dione](/img/structure/B1231739.png)
![[5-(4-Fluorophenyl)-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinyl]-[2-(3-pyridinyl)-1-piperidinyl]methanone](/img/structure/B1231740.png)

![3-ethyl-4-oxo-1-phthalazinecarboxylic acid [2-(1H-indol-3-yl)-2-oxoethyl] ester](/img/structure/B1231742.png)


![1-[(2-Hydroxyphenyl)methylideneamino]-3-[[phenyl(pyridin-2-yl)methylidene]amino]thiourea](/img/structure/B1231745.png)
